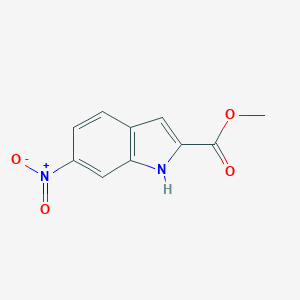

メチル6-ニトロ-1H-インドール-2-カルボン酸メチル

概要

説明

“Methyl 6-nitro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8N2O4 . It is a derivative of indole, a heterocyclic organic compound, and has been used in various chemical reactions .

Synthesis Analysis

The synthesis of “Methyl 6-nitro-1H-indole-2-carboxylate” involves several steps. One method involves the reaction of methyl 6-nitro-1H-indole-2-carboxylate (700 mg) in EtOAc (20 mL) and water (20 mL) with iron (888 mg) followed by ammonium chloride (680 mg). The reaction mixture is heated to 80 °C and stirred for 16 hours .Molecular Structure Analysis

The molecular structure of “Methyl 6-nitro-1H-indole-2-carboxylate” consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The structure is also characterized by the presence of a nitro group and a carboxylate group attached to the indole ring .Chemical Reactions Analysis

“Methyl 6-nitro-1H-indole-2-carboxylate” can participate in various chemical reactions. For instance, it can be used as a reactant for the preparation of keto-indoles as novel indoleamine 2,3-dioxygenase (IDO) inhibitors .Physical And Chemical Properties Analysis

“Methyl 6-nitro-1H-indole-2-carboxylate” has a molecular weight of 220.18 . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . Its Log Po/w (iLOGP) is 1.67, indicating its lipophilicity . It is soluble, with a solubility of 0.418 mg/ml .科学的研究の応用

CB2 カンナビノイド受容体リガンド

メチル6-ニトロ-1H-インドール-2-カルボン酸メチルは、CB2 カンナビノイド受容体用のリガンドを作成するために使用されます。これらのリガンドは、精神活性効果なしに痛みと炎症を治療する上で治療的可能性があります。

C型肝炎ウイルス NS5B ポリメラーゼ阻害剤 この化合物は、C型肝炎ウイルス NS5B ポリメラーゼの阻害剤を合成する際の反応物でもあります。NS5B ポリメラーゼは、C型肝炎ウイルスの複製に不可欠な酵素であるため、この感染症の治療に役立つ可能性があります。

メチル6-ニトロ-1H-インドール-2-カルボン酸メチルは、科学研究において6つのユニークな用途があり、それぞれが医療科学と薬理学に大きく貢献する可能性を秘めています。 .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Methyl 6-nitro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s therapeutic potential.

Result of Action

Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

Methyl 6-nitro-1H-indole-2-carboxylate has been found to interact with various enzymes and proteins . For instance, it has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . The nature of these interactions is largely dependent on the specific biochemical context.

Cellular Effects

The effects of Methyl 6-nitro-1H-indole-2-carboxylate on cells are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to show inhibitory activity against influenza A .

Molecular Mechanism

At the molecular level, Methyl 6-nitro-1H-indole-2-carboxylate exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-nitro-1H-indole-2-carboxylate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Transport and Distribution

The transport and distribution of Methyl 6-nitro-1H-indole-2-carboxylate within cells and tissues are complex processes that likely involve various transporters or binding proteins .

特性

IUPAC Name |

methyl 6-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYESWWUBKWDGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473542 | |

| Record name | Methyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136818-66-1 | |

| Record name | Methyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

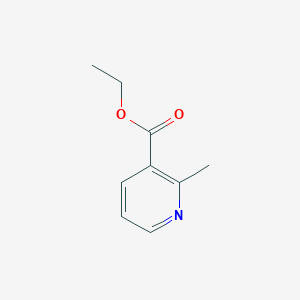

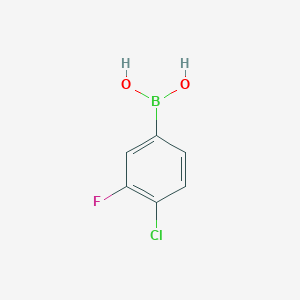

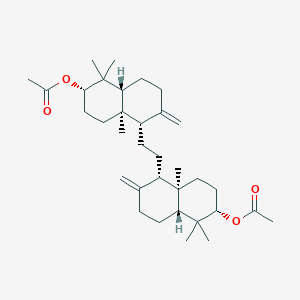

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

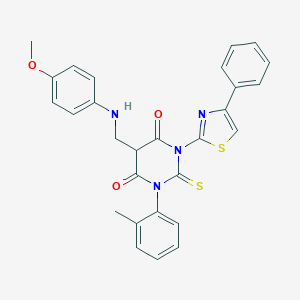

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)

![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)

![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)